molecular formula C6H12N2O3S B12074115 N-(Ethanesulfonyl)azetidine-3-carboxamide

N-(Ethanesulfonyl)azetidine-3-carboxamide

Cat. No.: B12074115
M. Wt: 192.24 g/mol
InChI Key: VTOBKYYDPLPQQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(ethanesulfonyl)azetidine-3-carboxylic acid , is a chemical compound with the following properties:

Preparation Methods

Laboratory Synthesis:: The synthetic route to prepare N-(Ethanesulfonyl)azetidine-3-carboxamide involves the reaction of an appropriate precursor with ethanesulfonyl chloride. The reaction proceeds under mild conditions, yielding the desired compound.

Industrial Production:: Industrial-scale production methods may vary, but they typically follow similar principles. Large-scale synthesis involves optimizing reaction conditions, scalability, and cost-effectiveness.

Chemical Reactions Analysis

N-(Ethanesulfonyl)azetidine-3-carboxamide can participate in various chemical reactions:

    Substitution Reactions: It can undergo nucleophilic substitution reactions, where the ethanesulfonyl group is replaced by other functional groups.

    Oxidation and Reduction: Depending on reaction conditions, it may be oxidized or reduced.

    Common Reagents: Reagents like amines, bases, and nucleophiles are often employed.

    Major Products: The primary products depend on the specific reaction conditions and substituents involved.

Scientific Research Applications

This compound finds applications in diverse fields:

    Medicine: It could serve as a potential drug candidate due to its unique structure and reactivity.

    Chemical Synthesis: Researchers use it as a building block for more complex molecules.

    Biological Studies: It may interact with cellular targets, influencing biological processes.

Mechanism of Action

The precise mechanism by which N-(Ethanesulfonyl)azetidine-3-carboxamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways.

Comparison with Similar Compounds

While N-(Ethanesulfonyl)azetidine-3-carboxamide is distinctive, let’s explore similar compounds:

Properties

Molecular Formula

C6H12N2O3S

Molecular Weight

192.24 g/mol

IUPAC Name

N-ethylsulfonylazetidine-3-carboxamide

InChI

InChI=1S/C6H12N2O3S/c1-2-12(10,11)8-6(9)5-3-7-4-5/h5,7H,2-4H2,1H3,(H,8,9)

InChI Key

VTOBKYYDPLPQQU-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC(=O)C1CNC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.